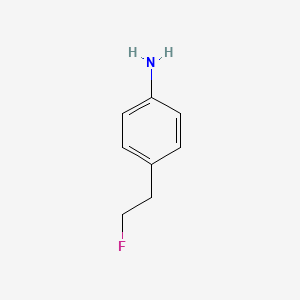

![molecular formula C16H22N6 B2401665 Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine CAS No. 900289-10-3](/img/structure/B2401665.png)

Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

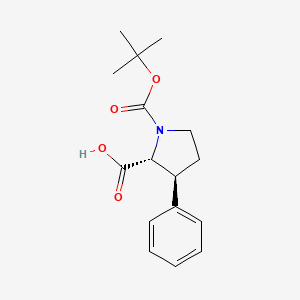

Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine is a chemical compound with the CAS Number: 900289-10-3 . It has a molecular formula of C16H22N6 and a molecular weight of 298.3861 .

Synthesis Analysis

The synthesis of compounds similar to Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine, specifically 1H-pyrazolo[3,4-b]pyridine derivatives, has been extensively studied . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .Chemical Reactions Analysis

The chemical reactions involving compounds similar to Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine, specifically 1H-pyrazolo[3,4-b]pyridine derivatives, have been studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Scientific Research Applications

Synthesis and Chemical Transformations

Research involving Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl))amino]ethyl}amine focuses primarily on its synthesis and potential applications in creating complex molecular structures, which are of interest in the fields of pharmaceuticals and material science. The compound serves as a foundational structure for synthesizing heterocyclic compounds, which have significant implications in drug discovery and development.

Synthesis of Tetraheterocyclic Systems : This compound is utilized in the synthesis of new pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, which are then used in the preparation of tetraheterocyclic systems. These systems are formed via cyclization of pyridopyrazolopyrimidine derivatives with primary amines, indicating its potential for creating pharmacologically relevant structures (El-Essawy, 2010).

Formation of Mutagenic Heterocyclic Amines : Research has explored the synthesis mechanisms of compounds related to dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl))amino]ethyl}amine, focusing on mutagenic heterocyclic amines. These findings have implications for understanding the formation of potentially harmful compounds in cooked foods (Milić, Djilas, & Čanadanović-Brunet, 1993).

Antioxidant and Pharmacological Activities : Synthesis efforts have also led to the creation of pyrazolopyridine derivatives with potential antioxidant properties. Such compounds, derived from the basic structure of dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl))amino]ethyl}amine, show promise for pharmaceutical applications, particularly in combating oxidative stress-related diseases (Gouda, 2012).

Supramolecular Chemistry : The compound's derivatives are utilized in the development of pyridine-based ligands for supramolecular chemistry. These findings highlight its utility in creating novel ligands that can be used for constructing complex molecular assemblies, a crucial aspect of material science and nanotechnology (Schubert & Eschbaumer, 1999).

Cancer Research : Studies have explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which show potent cytotoxic properties against various cancer cell lines. This research underscores the potential of dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl))amino]ethyl}amine derivatives in developing new anticancer agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Properties

IUPAC Name |

N',N'-dimethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6/c1-10-8-11(2)18-15-14(10)16-19-12(3)9-13(22(16)20-15)17-6-7-21(4)5/h8-9,17H,6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDUEOIWJGUASC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCCN(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2401587.png)

![{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride](/img/no-structure.png)

![1-benzyl-3-(tert-butyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2401593.png)

![Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2401599.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2401600.png)

![5-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2401604.png)